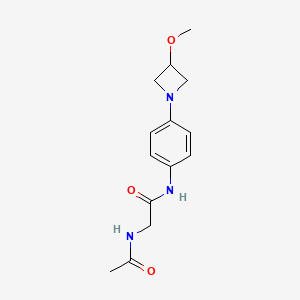![molecular formula C24H22ClN5O2 B2382467 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1105200-26-7](/img/structure/B2382467.png)
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups, including an acetamide group and a pyrazolo[3,4-d]pyridazine group. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyridazine ring suggests that the compound may have interesting electronic properties .Scientific Research Applications
Antitumor Activity : One study focused on the synthesis of a series of pyrazolo[3,4-d]pyrimidine derivatives, which showed moderate antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these, a derivative similar to the specified compound demonstrated notable activity (El-Morsy et al., 2017).
Coordination Complexes and Antioxidant Activity : Another study synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. These complexes were characterized and showed significant antioxidant activity (Chkirate et al., 2019).
Synthesis and Molecular Docking for Anticancer and Antimicrobial Agents : A related study explored the synthesis of pyridyl-pyrazolines, which were tested for anticancer activity against a panel of 60 cancer cell lines, along with their antibacterial and antifungal activities. The study included molecular docking studies to assess the potential of these compounds as pharmaceutical drugs (Katariya et al., 2021).
Antimicrobial and Cytotoxic Activities : Another research focused on the synthesis of 3(2H)-pyridazinone-acetohydrazide derivatives, which exhibited promising antimicrobial activities against various bacterial strains and showed cytotoxic activities (Sukuroglu et al., 2012).
Synthesis and Reactions of Cyclic Oxalyl Compounds : This study discussed the synthesis and reactions of various cyclic oxalyl compounds, including pyrazolo[3,4-d]pyridazines, which have potential applications in pharmaceutical research (Şener et al., 2002).
Spectroscopic and Quantum Mechanical Studies : A study conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, providing insights into their potential applications in photovoltaic efficiency modeling and ligand-protein interactions (Mary et al., 2020).
Antibacterial Activities of Derivatives : Research on 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives showed that these compounds exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, effectively blocking the induction of necroptosis in human and mouse cells . This inhibition of RIPK1 prevents the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Biochemical Pathways
The compound primarily affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream elements in the pathway, including RIPK3 and MLKL . This results in the prevention of necroptosis, a form of programmed cell death .
Pharmacokinetics
In liver microsome studies, the compound showed acceptable pharmacokinetic characteristics . The clearance rate and half-life were 18.40 mL/min/g and 75.33 minutes, respectively . The compound also demonstrated an oral bioavailability of 59.55% , indicating that a significant proportion of the drug is able to reach systemic circulation when administered orally.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the prevention of necroptosis . By inhibiting RIPK1, the compound prevents the activation of the necroptosis pathway, thereby protecting cells from programmed death . In a TNFα-induced systemic inflammatory response syndrome model, pretreatment with the compound effectively protected mice from hypothermia and death .
properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c1-15-5-7-16(8-6-15)12-26-21(31)14-29-24(32)23-20(22(28-29)17-9-10-17)13-27-30(23)19-4-2-3-18(25)11-19/h2-8,11,13,17H,9-10,12,14H2,1H3,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKNFDJDNZDHTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-Chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one](/img/structure/B2382386.png)

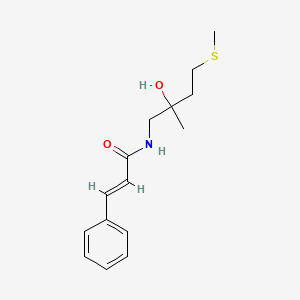
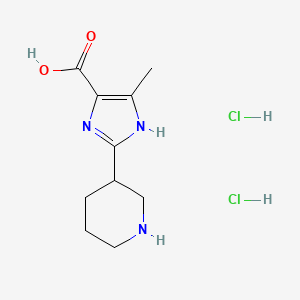
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B2382395.png)

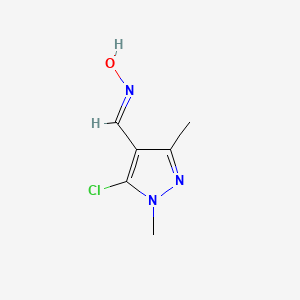
![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)

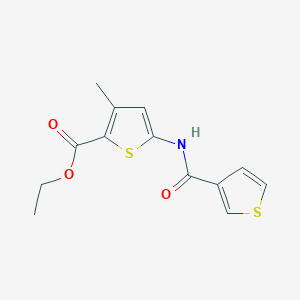


![N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2382404.png)
